![molecular formula C12H13BrN2O3 B3107593 Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate CAS No. 161468-56-0](/img/structure/B3107593.png)
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
Overview
Description
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a benzoimidazole core structure. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1h-benzimidazole-1-carboxylate is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The specific mode of action of this compound would depend on its specific target and the nature of the interaction.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have a variety of effects depending on the specific target and the nature of the interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoimidazole core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoimidazole core can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzoimidazole derivatives.
Reduction Products: Alcohol derivatives of the benzoimidazole core.
Oxidation Products: Oxidized benzoimidazole derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate (CAS No. 161468-56-0) is a chemical compound with the molecular formula C12H13BrN2O3 and a molecular weight of 313.15 . It is also known as 1H-Benzimidazole-1-carboxylic acid, 5-bromo-2,3-dihydro-2-oxo-, 1,1-dimethylethyl ester .
Scientific Research Applications
While this compound's applications are not extensively detailed in the provided search results, the broader family of benzimidazole derivatives has notable applications in medicinal chemistry and materials science .
Benzimidazole Derivatives in Biological Applications:
- Anti-Cancer Activity: Benzimidazole derivatives (BnZ) have demonstrated anti-cancer activity . For instance, a BnZ variant with a 2-fluoroethyl string at the aniline nitrogen exhibited acceptable cytotoxicity against U87 glioblastoma cell lines .
- Antibacterial Activity: Certain benzimidazole derivatives show antibacterial efficacy. One variant with a thiazol-2-yl group at the 2-position proved effective and specific against S. aureus . Another class of BnZ derivatives, specifically a sydnone with 4-nitro benzothiazole, showed good efficacy against bacterial and fungal strains .
- STING Agonists: Benzimidazoles can be used in the creation of STING (Stimulator of Interferon Genes) agonists . STING agonists have shown promise as anti-tumor agents in preclinical studies. Research has focused on optimizing benzimidazole-based STING agonists for improved activity and hydrophilicity . For example, modifications to the imidazole double bond and enhancing π–π interactions have been explored to improve activity .
Reactions
Comparison with Similar Compounds
- Tert-butyl 5-chloro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
- Tert-butyl 5-fluoro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
- Tert-butyl 5-iodo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- Unique Properties: Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is unique due to the specific electronic and steric effects imparted by the bromine atom, which can affect its binding affinity and selectivity towards molecular targets.
Biological Activity
Overview
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate (CAS No. 161468-56-0) is a synthetic compound belonging to the benzoimidazole family, known for its diverse biological activities. The compound features a tert-butyl ester group and a bromine atom, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.
Property | Value |
---|---|
Molecular Formula | C12H13BrN2O3 |
Molecular Weight | 313.15 g/mol |
Density | 1.523 g/cm³ |
pKa | 9.63 |
This compound exhibits its biological effects through several mechanisms:
- Target Interaction : It interacts with various biological targets via competitive inhibition and allosteric modulation.
- Biochemical Pathways : The compound is known to influence pathways related to inflammation, tumor growth, diabetes, and infections (viral, fungal) .
- Pharmacokinetics : Its high solubility in polar solvents enhances its bioavailability and therapeutic potential .
Anticancer Activity
Research indicates that derivatives of benzoimidazole, including this compound, exhibit significant anticancer properties:
- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound also shows promising antimicrobial effects:
- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation by pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as an antibacterial agent .
Other Biological Effects
Beyond anticancer and antimicrobial activities, this compound may also possess anti-inflammatory properties and could be beneficial in managing conditions related to oxidative stress .
Case Studies
Several studies highlight the biological efficacy of benzoimidazole derivatives:
- Study on Apoptosis Induction : A study found that certain benzoimidazole derivatives increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to apoptosis. This suggests that tert-butyl 5-bromo derivatives may share similar mechanisms .
- Antimicrobial Efficacy : In vitro testing showed that compounds similar to tert-butyl 5-bromo exhibited low minimum inhibitory concentrations (MICs) against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxo-3H-benzimidazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLPYJNKOCRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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